molecular formula C5F11IO B102741 2-Iodotetrafluoroethyl heptafluoroisopropyl ether CAS No. 16005-38-2

2-Iodotetrafluoroethyl heptafluoroisopropyl ether

Cat. No.: B102741
CAS No.: 16005-38-2
M. Wt: 411.94 g/mol
InChI Key: ZTRORDXSFFFPOW-UHFFFAOYSA-N
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Description

2-Iodotetrafluoroethyl heptafluoroisopropyl ether is a fluorinated organic compound with the molecular formula C₅H₂F₁₁IO. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is often used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodotetrafluoroethyl heptafluoroisopropyl ether typically involves the reaction of heptafluoropropane with tetrafluoroethanol in the presence of iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as distillation and recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and advanced purification methods. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate automated systems for monitoring and controlling reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Iodotetrafluoroethyl heptafluoroisopropyl ether undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.

    Reduction Reactions: Reduction can lead to the formation of less fluorinated derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide or potassium fluoride can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated ethers, while oxidation reactions can produce fluorinated alcohols or acids.

Scientific Research Applications

2-Iodotetrafluoroethyl heptafluoroisopropyl ether has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.

    Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique fluorinated structure.

    Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.

    Industry: Utilized in the production of specialty chemicals and materials with high thermal and chemical stability.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,2,3,3,3-Heptafluoropropane: A related compound with similar fluorinated properties but lacking the iodinated and ethoxy groups.

    2-Bromo-1,1,1,2,3,3,3-heptafluoropropane: Another fluorinated compound with a bromine atom instead of iodine.

    1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane: A compound with a methoxy group instead of the ethoxy group.

Uniqueness

2-Iodotetrafluoroethyl heptafluoroisopropyl ether is unique due to its combination of fluorinated, iodinated, and ethoxy functional groups. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1,1,1,2,3,3,3-heptafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5F11IO/c6-1(2(7,8)9,3(10,11)12)18-5(15,16)4(13,14)17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRORDXSFFFPOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)(OC(C(F)(F)I)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379441
Record name 1,1,1,2,3,3,3-Heptafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16005-38-2
Record name 1,1,1,2,3,3,3-Heptafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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